molecular formula C27H38Br2N2O B043479 1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide CAS No. 402-40-4

1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide

Cat. No.: B043479
CAS No.: 402-40-4
M. Wt: 566.4 g/mol
InChI Key: WKDURMTZOWGWTD-UHFFFAOYSA-L
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Description

4,4’-(3-Oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenylbenzenaminium) dibromide is a complex organic compound with a molecular formula of C27H38Br2N2O It is known for its unique structure, which includes two benzenaminium groups connected by a pentanediyl chain with a keto group at the center

Preparation Methods

The synthesis of 4,4’-(3-Oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenylbenzenaminium) dibromide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

4,4’-(3-Oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenylbenzenaminium) dibromide undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-(3-Oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenylbenzenaminium) dibromide has several scientific research applications:

Comparison with Similar Compounds

4,4’-(3-Oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenylbenzenaminium) dibromide can be compared with other similar compounds, such as:

The uniqueness of 4,4’-(3-Oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenylbenzenaminium) dibromide lies in its specific structure and the presence of the dibromide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[5-[4-[dimethyl(prop-2-enyl)azaniumyl]phenyl]-3-oxopentyl]phenyl]-dimethyl-prop-2-enylazanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O.2BrH/c1-7-21-28(3,4)25-15-9-23(10-16-25)13-19-27(30)20-14-24-11-17-26(18-12-24)29(5,6)22-8-2;;/h7-12,15-18H,1-2,13-14,19-22H2,3-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDURMTZOWGWTD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960624
Record name 1,5-Bis[4-(allyldimethylammonium)phenyl]pentan-3-one dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-40-4
Record name BW 284 C 51
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Bis[4-(allyldimethylammonium)phenyl]pentan-3-one dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide
Reactant of Route 2
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Reactant of Route 3
1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide
Reactant of Route 4
1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide
Reactant of Route 5
1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide
Reactant of Route 6
1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide

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